molecular formula C12H18N2OS B6335893 DecarboxyBiotin-Alkyne CAS No. 887915-53-9

DecarboxyBiotin-Alkyne

Cat. No. B6335893
CAS RN: 887915-53-9
M. Wt: 238.35 g/mol
InChI Key: HWFZBYFQQMRYQB-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DecarboxyBiotin-Alkyne is a biotinylated alkyne compound that is used in various scientific research applications. It is a highly reactive compound that can be used to study protein-protein interactions, protein-DNA interactions, and other biochemical and physiological processes. DecarboxyBiotin-Alkyne has a number of advantages over other biotinylation methods, including its high reactivity, its ability to be used in a variety of applications, and its low cost.

Scientific Research Applications

Biosynthesis of Natural Products

DecarboxyBiotin-Alkyne: is instrumental in the biosynthesis of alkyne-containing natural products. Researchers have been inspired by the advantages of acetylenic products in various fields and have focused on discovering biosynthetic enzymes and pathways for alkyne formation . This has led to the development of de novo biosynthetic strategies for alkyne-tagged compound production.

Mechanism of Action

Target of Action

DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .

Mode of Action

DecarboxyBiotin-Alkyne interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .

Biochemical Pathways

It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .

Result of Action

The result of DecarboxyBiotin-Alkyne’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .

Action Environment

The action of DecarboxyBiotin-Alkyne can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .

properties

IUPAC Name

(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZBYFQQMRYQB-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DecarboxyBiotin-Alkyne

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